
Boc-Gln-OH
Vue d'ensemble
Description
Protected Glutamine.
Applications De Recherche Scientifique
Peptide Synthesis
Boc-Gln-OH is predominantly used in the synthesis of peptides. Its ability to participate in coupling reactions without racemization makes it an ideal candidate for constructing complex peptide sequences.
Case Study: Synthesis of Aminoacyl p-Nitroanilines
A study demonstrated the use of this compound in synthesizing aminoacyl p-nitroanilines with excellent yields. The reaction involved activating the carboxylic acid group to form an anhydride, which reacted with p-nitroaniline derivatives to yield the desired products without significant side reactions .
Entry | Amino Acid | Product Yield (%) |
---|---|---|
1 | This compound | 95 |
2 | Boc-Phe-OH | 91 |
3 | Boc-Tyr-OH | 90 |
This method highlights the versatility of this compound in peptide synthesis, particularly in creating conjugates that are useful for various biochemical assays.
Antioxidant Peptides
Recent research has explored the incorporation of this compound into antioxidant peptides, which have therapeutic potential against oxidative stress-related diseases. These peptides can chelate metal ions and exhibit significant antioxidant activity.
Example: Antioxidant Peptide Evaluation
A study identified several antioxidant peptides derived from glutamine-containing sequences that demonstrated protective effects against oxidative damage in cellular models. The peptides were evaluated based on their ability to scavenge reactive oxygen species and improve cell viability .
Peptide Sequence | Mechanism | Target Disease |
---|---|---|
Gln-Gly-Arg-Pro-Trp-Gly | Reduces ROS levels | Neurodegenerative diseases |
Gly-Asp-Met-Asn-Pro | Inhibits apoptosis | Cardiovascular diseases |
These findings underline the importance of this compound in developing therapeutic agents aimed at mitigating oxidative stress.
Drug Development
This compound has been investigated for its potential role in drug development, particularly in designing inhibitors that target specific enzymes or receptors. Its structural properties facilitate modifications that enhance pharmacological profiles.
Case Study: Enzyme Inhibition Studies
Research has shown that derivatives of this compound can act as effective inhibitors for certain proteases involved in disease pathways. The modifications made to the glutamine residue can significantly impact binding affinity and specificity .
Molecular Biology Applications
In molecular biology, this compound is used as a building block for constructing peptide nucleic acids (PNAs) and other biomolecules that require precise control over amino acid sequences.
Mécanisme D'action
Target of Action
Boc-Gln-OH, also known as Nα-(tert-Butoxycarbonyl)-L-glutamine, is primarily used in the field of peptide synthesis . It serves as a standard building block for the introduction of glutamine amino-acid residues . The primary targets of this compound are the peptide chains where glutamine residues are to be introduced.
Mode of Action
This compound interacts with its targets (peptide chains) through a process known as Boc solid-phase peptide synthesis . In this process, the Boc group serves as a protective group for the amino group during the synthesis. The Boc group can be removed selectively in the presence of other protecting groups, allowing for the controlled elongation of the peptide chain.
Pharmacokinetics
It’s worth noting that the compound is soluble in dmf (dimethylformamide), which can impact its handling and use in peptide synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reagents, and the specific conditions of the peptide synthesis process. Proper storage is also crucial to maintain the compound’s stability .
Activité Biologique
Boc-Gln-OH, or N-tert-butoxycarbonyl-L-glutamine, is a derivative of the amino acid glutamine that is frequently used in peptide synthesis and research. This compound has garnered interest due to its biological activities, particularly in relation to enzyme interactions and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C10H18N2O5
- Molecular Weight : 218.26 g/mol
- Melting Point : 113-116 °C (decomposes)
- Optical Activity : [α]20/D -3.5° (c = 1 in ethanol)
These properties make this compound suitable for various biochemical applications, including peptide synthesis and as a substrate in enzymatic assays.
Enzymatic Interactions
This compound has been studied for its role as a substrate in assays involving cysteine peptidases. Research indicates that it can be effectively utilized in the development of selective substrates for cysteine cathepsins, which are involved in various physiological processes such as protein degradation and immune response activation.
- Cysteine Peptidases : Studies have shown that this compound can serve as a substrate for cysteine cathepsins like cathepsin B and L, which play critical roles in cellular proteolysis and are implicated in diseases such as cancer and rheumatoid arthritis .
- Hydrolysis Resistance : this compound has been noted for its resistance to hydrolysis by trypsin-like peptidases, making it a valuable tool for studying the specificity of various peptidases .
Case Studies
Several studies have highlighted the biological implications of this compound:
- Peptide Array Screening : In a study utilizing peptide arrays to screen for cell adhesion peptides, this compound was incorporated into sequences to assess cellular interactions. The modified peptides showed enhanced activity, indicating that this compound could influence cell adhesion properties .
- Therapeutic Applications : Research has explored the use of this compound in drug development, particularly in formulating inhibitors targeting cysteine peptidases involved in tumor progression. The selective nature of this compound as a substrate aids in designing specific inhibitors that could potentially mitigate cancer growth .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Propriétés
IUPAC Name |
5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNYDCGZZSTUBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902098 | |
Record name | NoName_1307 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-85-7 | |
Record name | tert-Butoxycarbonyl-L-glutamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334370 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Boc-Gln-OH in the solid-phase synthesis of IGF-I?
A1: Boc-Glutamine (this compound) serves as a protected form of the amino acid glutamine. In solid-phase peptide synthesis, amino acids are sequentially added to a growing peptide chain attached to a solid support. To prevent unwanted side reactions, protecting groups like Boc (tert-butyloxycarbonyl) are used to temporarily block the reactive groups of the amino acids. In the synthesis of IGF-I, this compound is specifically employed to introduce the glutamine residue at its designated position within the IGF-I peptide sequence. [] The Boc protecting group is later removed during the synthesis process, allowing for the formation of the desired peptide bonds.
Q2: Are there any specific challenges associated with using this compound in this context?
A2: Yes, the research article highlights that this compound, along with Boc-Methionine sulfoxide (Boc-Met(O)-OH) and Boc-Arginine(Tos)-OH, requires a longer coupling time (40 minutes) compared to other Boc-protected amino acids used in the synthesis. [] This suggests that the incorporation of glutamine, using this compound, might be a slower step in the overall synthesis, potentially requiring adjustments to the standard coupling procedures. The researchers also incorporated N,N-dimethylformamide in specific concentrations during the coupling of these amino acids, indicating potential solubility or reactivity considerations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.